N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide
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Overview
Description
N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-isopropyl-5-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BENZOHYDRAZIDE
- N’-[(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-2-METHYLBENZOHYDRAZIDE
Uniqueness
N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H38N4O6 |
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Molecular Weight |
574.7 g/mol |
IUPAC Name |
1-N',4-N'-bis[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C32H38N4O6/c1-19(2)25-13-7-21(5)15-27(25)41-17-29(37)33-35-31(39)23-9-11-24(12-10-23)32(40)36-34-30(38)18-42-28-16-22(6)8-14-26(28)20(3)4/h7-16,19-20H,17-18H2,1-6H3,(H,33,37)(H,34,38)(H,35,39)(H,36,40) |
InChI Key |
UKPFKHNIBIIZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C=CC(=C3)C)C(C)C |
Origin of Product |
United States |
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